molecular formula C9H10F3NO2 B570764 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol CAS No. 1042605-24-2

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol

Cat. No.: B570764
CAS No.: 1042605-24-2
M. Wt: 221.179
InChI Key: FRLYCJVPGMLVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H10F3NO2 and its molecular weight is 221.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Beta-Adrenoceptor Blocking Properties

Research has explored derivatives of 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol for their potential in beta-adrenoceptor blocking. Such compounds have demonstrated surprising potency and selectivity in beta 1-cardioselectivity when tested in vivo, suggesting their potential in cardiovascular therapies (Large & Smith, 1980).

2. Development of Electro-Optical Active Polyurethanes

This compound has been used in the synthesis of derivatives for the development of electro-optical active polyurethanes. These derivatives are significant in non-linear optical (NLO) applications, showing varying degrees of NLO efficiency based on their molecular structure (Jecs et al., 2009).

3. Catalysis in Pharmaceutical Applications

The compound plays a role in the synthesis of key chiral intermediates for pharmaceuticals. For example, it has been utilized in the enantioselective synthesis of aromatic chiral alcohols, which are valuable building blocks in drug development (Yu et al., 2018).

4. Peptide Synthesis

Modifications of this compound have been used to introduce amino-protective groups in peptide synthesis. These groups are labile in alkaline media, which is useful in creating more stable compounds for peptide research (Verhart & Tesser, 2010).

Properties

IUPAC Name

2-amino-1-[2-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLYCJVPGMLVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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